molecular formula C17H19FN2O3S B296228 N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide

N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No.: B296228
M. Wt: 350.4 g/mol
InChI Key: ATHQGJQLIOCSEB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide, also known as FMMA, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurology, this compound has been shown to improve cognitive function and reduce neuroinflammation. In immunology, this compound has been shown to reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide research. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action in more detail to optimize its therapeutic potential. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various fields. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. This compound has various biochemical and physiological effects, and its potential as a therapeutic agent for various diseases makes it a promising area of research for the future.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide involves the reaction of N-(4-fluorobenzyl)acetamide with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Scientific Research Applications

N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, this compound has been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In immunology, this compound has been studied for its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-13-3-9-16(10-4-13)24(22,23)20(2)12-17(21)19-11-14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)

InChI Key

ATHQGJQLIOCSEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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